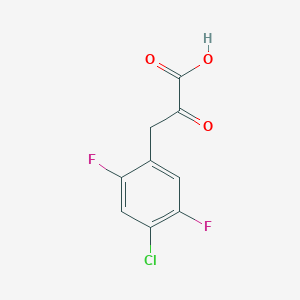
3-(4-Chloro-2,5-difluorophenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-2,5-difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, along with a keto group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2,5-difluorophenyl)-2-oxopropanoic acid typically involves the reaction of 4-chloro-2,5-difluorobenzene with appropriate reagents to introduce the oxo and carboxylic acid functionalities. Common synthetic routes may include Friedel-Crafts acylation followed by oxidation and carboxylation reactions. Specific reaction conditions, such as the choice of catalysts, solvents, and temperatures, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
化学反応の分析
Types of Reactions
3-(4-Chloro-2,5-difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the keto group to a carboxylic acid.
Reduction: Reduction of the keto group to an alcohol.
Substitution: Halogen substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical processes.
科学的研究の応用
3-(4-Chloro-2,5-difluorophenyl)-2-oxopropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Chloro-2,5-difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-2,5-difluorobenzoic acid
- 4-Chloro-2,5-difluorophenyl)methanol
- 4-Chloro-2,5-difluorophenyl)morpholine
Uniqueness
3-(4-Chloro-2,5-difluorophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features differentiate it from other similar compounds, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C9H5ClF2O3 |
|---|---|
分子量 |
234.58 g/mol |
IUPAC名 |
3-(4-chloro-2,5-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5ClF2O3/c10-5-3-6(11)4(1-7(5)12)2-8(13)9(14)15/h1,3H,2H2,(H,14,15) |
InChIキー |
VSOKKCNTIXRHDP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)Cl)F)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodobenzo[b]thiophen-2-amine](/img/structure/B13679976.png)
![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13679978.png)
![N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine](/img/structure/B13679980.png)
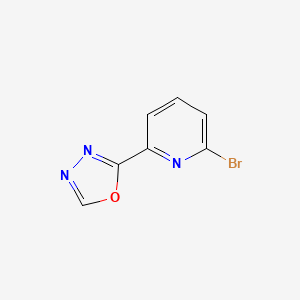
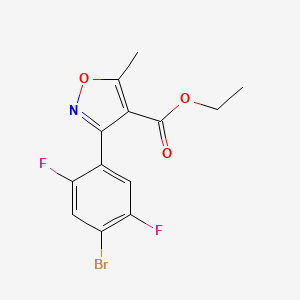
![9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)

![2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13680014.png)
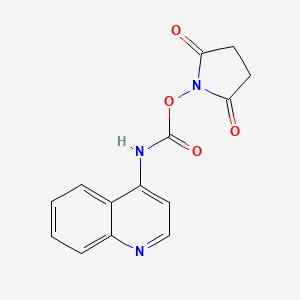
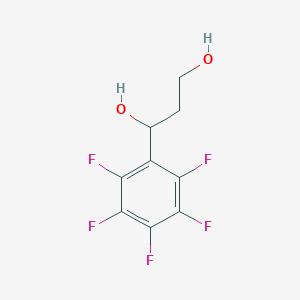

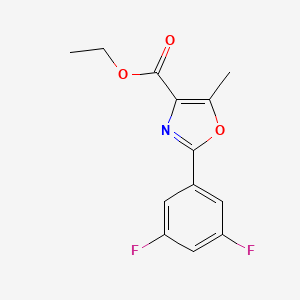

![2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one](/img/structure/B13680049.png)
